molecular formula C8H11ClN2 B13590670 3-(6-Chloropyridin-2-YL)propan-1-amine

3-(6-Chloropyridin-2-YL)propan-1-amine

Cat. No.: B13590670
M. Wt: 170.64 g/mol
InChI Key: VGEYFRRKALQOKY-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-2-YL)propan-1-amine typically involves the reaction of 6-chloropyridine with a suitable amine precursor. One common method involves the nucleophilic substitution of 6-chloropyridine with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives .

Scientific Research Applications

3-(6-Chloropyridin-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(6-Chloropyridin-3-YL)propan-1-amine: A similar compound with a different position of the chlorine atom on the pyridine ring.

    3-(6-Bromopyridin-2-YL)propan-1-amine: A bromine-substituted analogue.

    3-(6-Fluoropyridin-2-YL)propan-1-amine: A fluorine-substituted analogue.

Uniqueness

3-(6-Chloropyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position of the pyridine ring can affect the compound’s electronic properties and its interactions with other molecules .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(6-chloropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c9-8-5-1-3-7(11-8)4-2-6-10/h1,3,5H,2,4,6,10H2

InChI Key

VGEYFRRKALQOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCCN

Origin of Product

United States

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